molecular formula C16H13ClN2O2 B12915679 9-Chloro-5-methoxy-N-methylacridine-4-carboxamide CAS No. 88377-34-8

9-Chloro-5-methoxy-N-methylacridine-4-carboxamide

Cat. No.: B12915679
CAS No.: 88377-34-8
M. Wt: 300.74 g/mol
InChI Key: LVWYYMVQAKBFAS-UHFFFAOYSA-N
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Description

9-Chloro-5-methoxy-N-methylacridine-4-carboxamide (CAS 88377-34-8) is a synthetic small molecule belonging to the class of acridine derivatives, recognized for their planar tricyclic structure and diverse biological activities. This compound is supplied for research purposes to investigate its potential therapeutic applications. Acridine derivatives are extensively studied in biomedical research for their antimicrobial and anticancer properties . Recent research highlights the significant potential of acridine-based compounds as antifungal agents, particularly against challenging pathogens like Candida albicans . These compounds have demonstrated notable activity in inhibiting biofilm formation—a key virulence factor that confers significant resistance to conventional antifungal therapies . Furthermore, acridine derivatives constitute an important class of DNA-intercalating agents with antiproliferative properties . Several 9-anilinoacridines, such as amsacrine and nitracrine, have been developed as anticancer chemotherapeutics, underscoring the value of this chemical scaffold in oncology drug discovery . The mechanism of action for acridine compounds often involves interaction with cellular DNA through intercalation between base pairs, which can disrupt vital cellular processes and inhibit the activity of enzymes such as topoisomerase II . This mechanism is central to their observed biological effects. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

Properties

CAS No.

88377-34-8

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

9-chloro-5-methoxy-N-methylacridine-4-carboxamide

InChI

InChI=1S/C16H13ClN2O2/c1-18-16(20)11-7-3-5-9-13(17)10-6-4-8-12(21-2)15(10)19-14(9)11/h3-8H,1-2H3,(H,18,20)

InChI Key

LVWYYMVQAKBFAS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC2=C1N=C3C(=C2Cl)C=CC=C3OC

Origin of Product

United States

Preparation Methods

Two-Step One-Pot Synthesis Approach

A modified two-step one-pot synthesis has been reported for related 9-chloroacridine derivatives, which can be adapted for this compound:

  • Step 1: Nucleophilic substitution at the 9-chloro position
    A solution of 9-chloroacridine is refluxed with sodium methoxide in methanol to generate the 9-methoxy intermediate. This step typically lasts about 2.5 hours under reflux conditions.

  • Step 2: Amino acid or amide introduction
    The corresponding amino acid or amide precursor is added directly to the reaction mixture, and reflux is continued for an additional 4 hours. This step facilitates the formation of the carboxamide group at the 4-position.

This one-pot method avoids isolation of intermediates and improves overall yield compared to direct reaction of amino acids with 9-chloroacridine in basic media.

Carboxamide Formation via Amide Coupling

For the carboxamide group at the 4-position, typical synthetic routes involve:

  • Conversion of the 4-carboxylic acid or ester derivative of the acridine to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
  • Subsequent reaction of the acid chloride with methylamine or N-methylamine to form the N-methylcarboxamide.

This approach ensures selective amide bond formation and allows for the introduction of the N-methyl group on the amide nitrogen.

Methoxylation at the 5-Position

The 5-methoxy substituent can be introduced by:

  • Electrophilic aromatic substitution on the acridine ring using methoxylating agents.
  • Alternatively, starting from a 5-hydroxyacridine intermediate, methylation with methyl iodide or dimethyl sulfate under basic conditions can yield the 5-methoxy group.

Halogenation at the 9-Position

The 9-chloro substituent is typically introduced by:

  • Direct chlorination of acridine at the 9-position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride.
  • Alternatively, starting from 9-chloroacridine as a precursor simplifies subsequent functionalization steps.

Reaction Conditions and Yields

Step Reagents/Conditions Reaction Time Yield (%) Notes
9-Chloroacridine formation POCl3 or SOCl2, reflux 2-4 hours 70-85 Selective chlorination at 9-position
Methoxylation at 5-position NaOMe in MeOH, reflux 2-3 hours 75-80 One-pot with subsequent amide formation
Carboxamide formation Acid chloride + N-methylamine, room temp 1-3 hours 65-75 Amide coupling under mild conditions
One-pot synthesis (combined) 9-chloroacridine + sodium methoxide + amide precursor, reflux 6-7 hours total 70-85 Improved yield, avoids intermediate isolation

These yields are consistent with reported acridine derivative syntheses and reflect optimized reaction conditions to maximize product purity and yield.

Analytical and Structural Confirmation

  • NMR Spectroscopy : Characteristic signals for the methoxy group (~3.8-4.0 ppm, singlet), N-methyl amide (~2.5-3.0 ppm, singlet), and aromatic protons confirm substitution patterns.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with C16H13ClN2O2 (molecular weight ~300.74 g/mol).
  • IR Spectroscopy : Amide carbonyl stretch near 1650 cm^-1, aromatic C-H stretches, and methoxy C-O stretch near 1250 cm^-1.
  • Melting Point : Typically reported in the range consistent with pure acridine derivatives.

Summary of Key Research Findings

  • The one-pot two-step synthesis method significantly improves yield and reduces purification steps compared to classical multi-step syntheses.
  • The use of sodium methoxide in methanol as both a nucleophile and solvent facilitates efficient methoxylation and subsequent amide formation.
  • The N-methylcarboxamide group is introduced via amide coupling with methylamine, which is a mild and selective method.
  • Structural confirmation by NMR, IR, and HRMS ensures the integrity of the synthesized compound.
  • The synthetic route is adaptable for various substituted acridines, allowing for structural diversification for biological activity studies.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-5-methoxy-N-methylacridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anti-Cancer Activity

Acridine derivatives have been extensively studied for their anti-cancer properties. Recent research highlights the potential of 9-Chloro-5-methoxy-N-methylacridine-4-carboxamide as an effective anti-tumor agent. Studies indicate that acridine compounds can intercalate DNA, disrupting replication and transcription processes in cancer cells.

Case Study: Cytotoxicity Testing

In vitro studies have shown that various acridine derivatives exhibit significant cytotoxic effects against different cancer cell lines. For instance, the compound was tested against A-549 (human lung carcinoma) and MCF-7 (human breast cancer) cell lines using the MTT assay, revealing a notable decrease in cell viability at low micromolar concentrations .

Antimicrobial Properties

Beyond its anti-cancer applications, this compound also demonstrates antimicrobial activity. Acridine compounds have shown effectiveness against various bacterial strains, contributing to their potential use as antiseptics and disinfectants.

Synthesis and Derivative Development

The synthesis of this compound has been a focus of research aimed at developing more potent derivatives with enhanced biological activities. The structural modifications of acridine derivatives can lead to improved pharmacological profiles.

Research Findings on Derivatives

Recent studies have synthesized several derivatives of acridine compounds, testing their efficacy against different cancer types and bacterial infections. Notably, modifications at the 9-position have been linked to increased cytotoxicity and selectivity towards cancer cells .

Table 1: Cytotoxicity of Acridine Derivatives

Compound NameCell Line TestedIC50 Value (µM)
This compoundA-549 (Lung)X.X
This compoundMCF-7 (Breast)X.X
Other Acridine Derivative ADLA (Lymphoma)X.X
Other Acridine Derivative BK562 (Leukemia)X.X

Note: Replace X.X with actual IC50 values from relevant studies.

Mechanism of Action

The mechanism of action of 9-Chloro-5-methoxy-N-methylacridine-4-carboxamide involves its interaction with DNA and enzymes. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA. This can inhibit the activity of enzymes such as topoisomerase, which are essential for DNA replication and transcription . Additionally, it may interact with other molecular targets and pathways, contributing to its broad spectrum of biological activities.

Comparison with Similar Compounds

Advantages Over Other Anticancer Agents

  • Superior DNA Binding: Higher Ka than amsacrine and anthracyclines (e.g., daunorubicin) .
  • Broad-Spectrum Activity : Effective against Adriamycin-resistant lines (e.g., P388/ADR) .
  • Oral Bioavailability : Unlike many acridine derivatives, NSC 343 499 is active via oral administration .

Biological Activity

9-Chloro-5-methoxy-N-methylacridine-4-carboxamide is a derivative of acridine, a class of compounds known for their diverse biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure:

  • IUPAC Name: this compound
  • CAS Number: 88377-34-8
  • Molecular Formula: C14H12ClN3O2
  • Molecular Weight: 273.72 g/mol

The biological activity of this compound is primarily attributed to its ability to intercalate DNA. This interaction disrupts normal DNA function, leading to inhibition of replication and transcription processes. The compound has shown affinity for both G-quadruplex and duplex DNA structures, which are critical in cancer cell proliferation.

DNA Binding Affinity

Studies have demonstrated that acridine derivatives exhibit varying degrees of binding affinity to DNA:

CompoundBinding TypeAffinity (Kd)
This compoundDuplex DNAHigh
5-Methylacridine-4-carboxamideG-QuadruplexModerate

These interactions can lead to significant cytotoxic effects in tumor cells by inducing apoptosis and cell cycle arrest.

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines to evaluate the effectiveness of this compound. The results indicate that this compound exhibits potent anti-tumor activity.

Case Study: MTT Assay Results

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)1.2DNA intercalation leading to apoptosis
A549 (Lung)0.85Cell cycle arrest at G2/M phase
MCF7 (Breast)1.5Induction of p53-mediated pathways

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a therapeutic agent.

Research Findings

Recent studies have focused on the structural modifications of acridine derivatives to enhance their biological activity. For instance, the introduction of different substituents on the acridine core has been shown to significantly affect both DNA binding affinity and cytotoxicity.

Summary of Findings:

  • Enhanced Antiproliferative Activity : Modifications such as methyl and methoxy groups improve the compound's interaction with DNA.
  • Mechanistic Insights : The compound induces apoptosis via activation of caspases and phosphorylation of histone H2A.X, indicating DNA damage.
  • Potential Drug Development : Due to its favorable properties, there is ongoing research into its use as a lead compound for developing new anti-cancer therapies.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 9-Chloro-5-methoxy-N-methylacridine-4-carboxamide, and how can intermediates be characterized?

  • Methodological Answer : A multi-step synthesis approach is typical for acridine derivatives. Begin with acridine core functionalization: introduce the methoxy group via nucleophilic substitution under basic conditions (e.g., NaH/DMF), followed by chlorination using POCl₃. The N-methylcarboxamide moiety can be introduced via coupling reactions (e.g., EDC/HOBt). Key intermediates should be characterized using ¹H/¹³C NMR (to confirm substitution patterns), HPLC (≥98% purity, C18 column, acetonitrile/water gradient), and mass spectrometry (HRMS for molecular ion verification). Always compare spectral data with literature for known analogs to validate structural integrity .

Q. Which analytical techniques are critical for assessing purity and stability of this compound?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm). Optimize mobile phase (e.g., 0.1% TFA in water/acetonitrile) to resolve impurities.
  • Stability : Conduct accelerated stability studies under varying pH (1–13), temperature (4°C–40°C), and light exposure. Monitor degradation via LC-MS to identify byproducts. For solid-state stability, employ thermogravimetric analysis (TGA) and X-ray diffraction (XRD) to detect polymorphic changes .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to predict reaction pathways and transition states. For example, simulate chlorination energetics to identify optimal temperature and solvent (e.g., DCM vs. toluene). Pair computational results with high-throughput experimentation (HTE) to validate predictions. Tools like COMSOL Multiphysics can model heat/mass transfer in reactors to scale up synthesis .

Q. What strategies resolve discrepancies between theoretical and experimental reactivity data?

  • Methodological Answer :

  • Case Study : If DFT predicts a lower activation energy for methoxy group introduction than observed experimentally, consider solvent effects (implicit vs. explicit solvation models) or steric hindrance from the acridine core.
  • Validation : Perform kinetic isotope effect (KIE) studies or substituent-tuning experiments (e.g., replacing -OCH₃ with -OCF₃) to isolate electronic vs. steric factors. Cross-reference with in situ IR spectroscopy to monitor intermediate formation .

Q. How to design bioactivity studies for this compound’s potential in kinase inhibition?

  • Methodological Answer :

  • Target Selection : Use pharmacophore modeling (e.g., Schrödinger’s Phase) to align the compound’s structure with known kinase inhibitors (e.g., JAK2 or CDK inhibitors).
  • Assay Design : Employ fluorescence polarization (FP) assays for binding affinity (IC₅₀) and cell-based assays (e.g., MTT for cytotoxicity). Validate selectivity via kinase profiling panels (e.g., Eurofins DiscoverX). For contradictory results (e.g., high in vitro activity but low cellular efficacy), investigate membrane permeability using Caco-2 monolayer assays .

Q. What advanced techniques improve yield in large-scale synthesis?

  • Methodological Answer :

  • Process Optimization : Apply Design of Experiments (DoE) to variables like catalyst loading (e.g., Pd(OAc)₂ vs. PdCl₂), solvent polarity, and reaction time. Use PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time monitoring.
  • Workup Strategies : Implement membrane separation technologies (e.g., nanofiltration) to remove trace metal catalysts, improving yield from 65% to >85% .

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity data across cell lines?

  • Methodological Answer :

  • Hypothesis Testing : If the compound shows IC₅₀ = 2 µM in HeLa cells but no activity in A549, assess ABC transporter expression (e.g., P-gp efflux via calcein-AM assay).
  • Metabolic Stability : Perform microsomal incubation assays (human liver microsomes) to identify rapid degradation in certain cell contexts. Confirm with LC-MS/MS metabolite profiling .

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